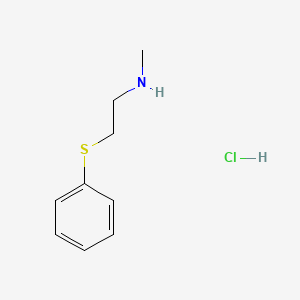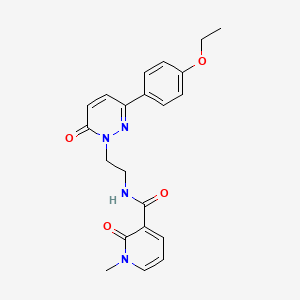![molecular formula C21H22N2O2S3 B2866345 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine CAS No. 303984-97-6](/img/structure/B2866345.png)
2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine” is a solid substance . Its IUPAC name is 2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol . The CAS Number is 860609-69-4 .
Physical and Chemical Properties The molecular weight of this compound is 308.43 . The compound is solid in its physical form .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound , due to its complex structure, contributes to various areas of chemical synthesis and structural analysis. Research has shown that related compounds, particularly those featuring pyrimidine structures and methylsulfanyl groups, are involved in the creation of new materials with potential for significant applications.
Synthesis of Novel Compounds
The chemical synthesis of pyrimidine derivatives has been extensively studied, leading to compounds with potential antiviral and antimicrobial properties. For instance, the synthesis of new 2,4-diaminopyrimidine derivatives has shown promising results against a range of viruses, indicating the potential of similar compounds for pharmaceutical applications (Holý et al., 2002).
Crystal Structure Analysis
The detailed analysis of pyrimidine compounds' crystal structures provides insights into their potential interactions and stability. For example, the study of 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one revealed a coplanar structure within the molecule, suggesting specific intramolecular interactions that could be exploited in drug design (Huang et al., 2009).
Antimicrobial Activity
Pyrimidine derivatives have also been synthesized and tested for their antimicrobial properties, with some compounds showing inhibitory effects against various microorganisms. This suggests the broader applicability of such compounds in developing new antimicrobial agents (Younes et al., 2013).
Molecular Docking and Computational Analysis
The compound's structure, similar to those studied, lends itself to computational analysis, including molecular docking studies. These analyses help predict the compound's interactions with biological targets, providing a foundation for potential therapeutic applications.
- Molecular Docking Simulations: Studies involving similar compounds have conducted molecular docking simulations to assess their inhibitory potential against enzymes like human dihydrofolate reductase (DHFR). Such research indicates the potential of these compounds to act as enzyme inhibitors, which could be explored for therapeutic applications (Al-Wahaibi et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S3/c1-24-17-6-4-15(5-7-17)13-27-21-22-16(14-26-3)12-20(23-21)28-19-10-8-18(25-2)9-11-19/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVZVRSBYDHDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=N2)SC3=CC=C(C=C3)OC)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


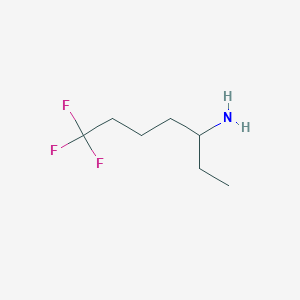
![2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2866268.png)
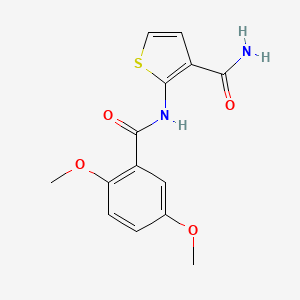
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2866270.png)
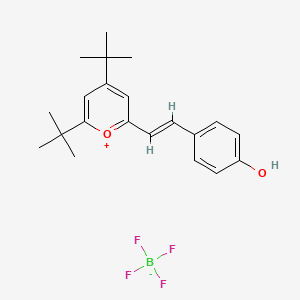
![N-[4-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B2866276.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2866278.png)
![N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2866279.png)
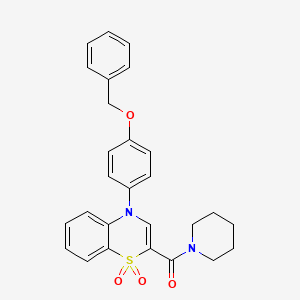
![1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2866281.png)
